N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide
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Description
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was first developed by Bayer and Onyx Pharmaceuticals in the early 2000s. Sorafenib is a multi-targeted kinase inhibitor that has been shown to have potential in the treatment of various types of cancer.
Scientific Research Applications
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (one of the derivatives of this compound) has shown promising antimicrobial activity against bacterial and fungal strains . It could be explored further for developing novel antimicrobial agents, especially for combating Gram-positive pathogens like Enterococcus faecium biofilm-associated infections.
- The same derivative was evaluated for its antioxidant effect using assays such as DPPH, ABTS, and ferric reducing power. These results suggest its potential as an antioxidant agent . Further investigations could explore its use in oxidative stress-related conditions.
- The diphenyl sulfone scaffold present in this compound is interesting for drug design. Researchers can modify it to create novel compounds with improved pharmacological properties .
- Toxicity assessment using freshwater cladoceran Daphnia magna Straus revealed insights into the safety profile of this compound . It could serve as an alternative model for toxicity testing.
- Copolymers containing N-(4-bromophenyl)2-methacrylamide have been synthesized, demonstrating the versatility of this compound in polymer chemistry . These copolymers may find applications in materials science and drug delivery.
- Efforts have been made to study the pharmacological activities of newly synthesized derivatives, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These investigations could uncover additional therapeutic applications.
Antimicrobial Agents
Antioxidant Properties
Drug Design and Scaffold Development
Alternative Toxicity Testing
Polymer Chemistry
Pharmacological Studies
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFWSDVGHNNVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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